2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both pyrimidine and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a pyrimidine derivative with a suitable pyrazolone precursor. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with a β-keto ester under acidic or basic conditions to form the desired pyrazolone ring.
Starting Materials: 4,6-Dimethyl-2-aminopyrimidine and ethyl acetoacetate.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium ethoxide or an acid catalyst like hydrochloric acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products formed from these reactions include various substituted pyrazolones and pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA and RNA synthesis. The pyrazolone moiety can chelate metal ions, inhibiting metalloenzymes and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)-3H-pyrazol-3-one: Lacks the propyl group, leading to different pharmacokinetic properties.
4,6-Dimethyl-2-phenylpyrimidine: Similar pyrimidine structure but with a phenyl group instead of the pyrazolone ring.
5-Propyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the pyrimidine ring, affecting its biological activity.
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its dual functionality, combining the properties of both pyrimidine and pyrazolone rings. This duality enhances its versatility in chemical reactions and broadens its range of biological activities.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and industrial applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-4-5-10-7-11(17)16(15-10)12-13-8(2)6-9(3)14-12/h6H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYVZCQMJNAHEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.